molecular formula C11H7N3O2 B5569802 1H-pyridazino[6,1-b]quinazoline-2,10-dione CAS No. 148148-00-9

1H-pyridazino[6,1-b]quinazoline-2,10-dione

Cat. No.: B5569802
CAS No.: 148148-00-9
M. Wt: 213.19 g/mol
InChI Key: ACNORTKXGHPBSK-UHFFFAOYSA-N
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Description

“1H-pyridazino[6,1-b]quinazoline-2,10-dione” is a chemical compound with the molecular formula C11H7N3O2 . It is a type of quinazoline, a class of organic compounds that are known for their various therapeutic and biological activities .


Synthesis Analysis

Quinazolines, including “this compound”, can be synthesized through various methods. One common method involves the reaction of aromatic aldehyde and anthranilic acid . Other synthesis methods have been reported to prepare quinazoline by aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a 2-pyrimidinone ring . The skeleton is composed of two six-membered aromatic rings that are fused to each other, and two nitrogen atoms are present at 1 and 3 positions on the skeleton .


Chemical Reactions Analysis

Quinazolines, including “this compound”, have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . These activities are often attributed to the presence of the two nitrogen atoms in the quinazoline structure .


Physical and Chemical Properties Analysis

The average mass of “this compound” is 213.192 Da, and its monoisotopic mass is 213.053833 Da .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Structure Elucidation and Chemical Behavior : 2-Phenyl-3H-pyridazino[6,1-b]quinazoline-3,10(5H)-dione, a related compound, was studied for its tautomeric structures and spectral behavior. Its alkylation and hydrolytic ring-opening under different conditions were explored, indicating its chemical versatility (Csányi et al., 2002).

Synthesis and Antimicrobial Application

  • Synthesis and Antimicrobial Studies : Synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones showed antimicrobial activities against Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Vidule, 2011).

Heterocyclic Synthesis and Biological Activities

  • Tandem Reaction Synthesis : Iodine-catalyzed synthesis of pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-one derivatives via a tandem reaction shows the complexity and potential of these compounds in synthetic chemistry (Wenting et al., 2016).
  • Synthesis of Fused Heterocycles : The synthesis of various proximal-benzolumazine and related compounds demonstrates the diversity and potential applications of these heterocyclic structures (Schneller & Christ, 1981).
  • Metabolic and Structural Studies : Study of the in vitro metabolic profile and absolute configuration of bioactive indole-containing pyrazino[2,1-b]quinazoline-3,6-diones highlights their potential in drug development (Long et al., 2021).

Chemical Properties and Applications

  • Chemical Properties of Diazines and Derivatives : Research on diazines and their derivatives, including quinazolines, emphasizes their importance in various chemical and biological applications (Groziak, 2008).
  • Antimicrobial Activities of Heterocyclic Compounds : New heterocyclic compounds based on pyridazino[6,1-b]quinazolin-10-ones were synthesized and demonstrated significant antimicrobial activities (El-Salam et al., 2013).

Future Directions

The future directions for “1H-pyridazino[6,1-b]quinazoline-2,10-dione” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals and other industries .

Properties

IUPAC Name

1H-pyridazino[6,1-b]quinazoline-2,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c15-10-6-5-9-12-8-4-2-1-3-7(8)11(16)14(9)13-10/h1-6H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNORTKXGHPBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350723
Record name ST50725932
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148148-00-9
Record name ST50725932
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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